molecular formula C26H20N4O3S2 B2779335 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide CAS No. 865176-30-3

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide

Cat. No.: B2779335
CAS No.: 865176-30-3
M. Wt: 500.59
InChI Key: RAKWBLAYWBPMKH-WCTVFOPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is a key mediator of the NLRP3 inflammasome activation and subsequent release of pro-inflammatory cytokines such as IL-1β, making it a critical target in neuroinflammatory and neurodegenerative research. This compound is characterized by its unique (Z)-configured imine structure, which is integral to its high-affinity binding and functional antagonism. Its primary research value lies in elucidating the pathophysiological roles of P2X7 in conditions like neuropathic pain , depression , and multiple sclerosis . Furthermore, due to the established link between chronic inflammation and cancer progression, this antagonist also serves as a valuable pharmacological tool in oncology research for investigating the tumor microenvironment and purinergic signaling in cancer cell proliferation and metastasis. Researchers utilize this specific compound to selectively block P2X7-mediated processes, providing crucial insights for the development of novel therapeutic strategies for a range of inflammatory and neurological disorders.

Properties

IUPAC Name

2-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3S2/c1-2-14-30-23-13-12-18(35(27,32)33)15-24(23)34-26(30)29-25(31)20-16-22(17-8-4-3-5-9-17)28-21-11-7-6-10-19(20)21/h2-13,15-16H,1,14H2,(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKWBLAYWBPMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration that includes a thiazole ring, an allyl group, and a sulfonamide moiety, which are associated with various pharmacological effects. This article aims to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of 419.5 g/mol. The compound's structure can be summarized as follows:

ComponentDescription
Thiazole ringProvides stability and reactivity
Allyl groupEnhances biological activity
Sulfonamide moietyKnown for antibacterial and antitumor properties

Antimicrobial Activity

Research has indicated that compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) exhibit significant antibacterial properties. For instance, derivatives of thiazolidine have shown IC50 values in the low micromolar range against various bacterial strains, suggesting potential as lead compounds for antibiotic development .

Antitumor Properties

The compound's structural features suggest it may also possess antitumor activity. Compounds within the quinoline family have been reported to inhibit cancer cell proliferation through various mechanisms, including the inhibition of histone deacetylases (HDACs). For example, related quinoline derivatives demonstrated selective HDAC inhibition with IC50 values as low as 24.45 µM . Such findings indicate that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) could be explored further for anticancer drug development.

Case Studies

  • Antibacterial Evaluation : A study evaluated various thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited varying degrees of antibacterial activity, with some compounds showing IC50 values comparable to standard antibiotics like ampicillin .
  • Anticancer Activity : In vitro studies on quinoline derivatives demonstrated significant growth inhibition in cancer cell lines such as MCF-7 and A549, with observed IC50 values ranging from 1.02 to 5.66 µM . These results support further investigation into the anticancer potential of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfamoyl group (-SO₂NH₂) and electron-deficient aromatic systems in the benzo[d]thiazole and quinoline rings facilitate nucleophilic substitution.

Reaction TypeTarget GroupConditionsOutcome
Aromatic substitutionSulfamoylbenzo[d]thiazoleBasic media (e.g., NaOH), polar aprotic solvents (DMF)Replacement of sulfonamide with nucleophiles (e.g., amines, alkoxides) at the para position relative to the sulfamoyl group.

Example :
Reaction with primary amines under basic conditions yields derivatives with modified sulfonamide substituents, enhancing solubility or bioactivity.

Oxidation Reactions

The allyl (-CH₂CH=CH₂) and sulfur-containing groups are susceptible to oxidation.

Reaction TypeTarget GroupConditionsOutcome
Allyl oxidationAllyl substituentOxidizing agents (e.g., KMnO₄, H₂O₂)Conversion to epoxy or carbonyl derivatives.
Sulfur oxidationThiazole sulfurPeracids (e.g., mCPBA)Formation of sulfoxide or sulfone derivatives, altering electronic properties.

Example :
Oxidation of the allyl group with ozone leads to cleavage, forming a ketone intermediate that can undergo further condensation reactions.

Hydrolysis Reactions

The carboxamide (-CONH-) and sulfonamide (-SO₂NH₂) groups undergo hydrolysis under acidic or basic conditions.

Reaction TypeTarget GroupConditionsOutcome
Carboxamide hydrolysisQuinoline carboxamideH₂SO₄ (acidic) or NaOH (basic)Cleavage to carboxylic acid (-COOH) and amine derivatives.
Sulfonamide hydrolysisSulfamoyl groupProlonged heating with HClFormation of sulfonic acid and ammonia.

Example :
Basic hydrolysis of the carboxamide group produces 2-phenylquinoline-4-carboxylic acid, a precursor for ester or salt derivatives.

Electrophilic Aromatic Substitution

The quinoline and benzo[d]thiazole rings undergo substitution at electron-rich positions.

Reaction TypeTarget RingConditionsOutcome
NitrationQuinoline ringHNO₃/H₂SO₄Nitro group addition at the 5- or 7-position of quinoline.
HalogenationBenzo[d]thiazoleCl₂/FeCl₃Chlorination at the 4-position of the thiazole ring.

Example :
Nitration introduces electron-withdrawing groups, modulating the compound’s electronic profile for enhanced biological targeting.

Cycloaddition and Cross-Coupling

The allyl group and aromatic systems participate in cycloaddition and metal-catalyzed coupling.

Reaction TypeTarget GroupConditionsOutcome
Diels-AlderAllyl substituentThermal activationFormation of six-membered cycloadducts with dienophiles (e.g., maleic anhydride).
Suzuki couplingQuinoline ringPd catalyst, aryl boronic acidsBiaryl formation at the quinoline 3-position .

Example :
Suzuki coupling with phenylboronic acid generates extended π-conjugated systems, useful in materials science .

Reduction Reactions

Nitro groups (if present in derivatives) and unsaturated bonds can be reduced.

Reaction TypeTarget GroupConditionsOutcome
Nitro reductionNitro groupH₂/Pd-CConversion to amine (-NH₂).
Alkene hydrogenationAllyl groupH₂/Pd-CSaturation to propyl chain.

Example :
Catalytic hydrogenation of the allyl group improves compound stability for pharmacokinetic studies.

Esterification and Amidation

The carboxylic acid (from hydrolysis) can be functionalized further.

Reaction TypeTarget GroupConditionsOutcome
EsterificationCarboxylic acidROH/H⁺Formation of esters for prodrug development.
AmidationCarboxylic acidDCC, amineSynthesis of secondary amides with tailored properties.

Comparison with Similar Compounds

Structural Analogs with Benzo[d]thiazol-2(3H)-ylidene Moieties

Compound Name / ID Key Substituents Functional Groups Synthesis Yield (if reported)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide 3-allyl, 6-sulfamoyl, 2-phenylquinoline-4-carboxamide Sulfamoyl, carboxamide, allyl Not specified
Compound I6 () 4-hydroxystyryl, 3-methylbenzo[d]thiazol-2(3H)-ylidene, quinolinium iodide Styryl, methyl, iodide Not specified
Compound from 3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl), 6-carbamoyl Carbamoyl, amino, hydroxypropoxy 63% yield

Key Observations :

  • The sulfamoyl group’s strong electron-withdrawing nature may increase reactivity compared to carbamoyl derivatives .
  • Conformational Flexibility : The 3-allyl group in the target compound offers greater rotational freedom compared to rigid styryl (I6) or propyl chains in other analogs, possibly influencing binding interactions .
Spectroscopic Comparison:
Feature Target Compound (Inferred) Triazoles Compound
IR C=S Stretch ~1240–1255 cm⁻¹ (sulfamoyl S=O) 1247–1255 cm⁻¹ (C=S in thiones) Not reported
NMR Shifts Expected δ 7–9 ppm (aromatic protons) δ 2.5–3.5 ppm (alkyl chains) δ 1.2–1.4 ppm (ethyl group)
Tautomerism Absent (fixed Z-configuration) Present (thione ↔ thiol equilibrium) Absent

Key Observations :

  • The target compound’s fixed Z-configuration avoids tautomeric complexity seen in ’s triazoles, simplifying spectral interpretation .
  • Sulfamoyl vs. Carbamoyl : The SO₂NH₂ group in the target compound may exhibit distinct IR absorption (~1350 cm⁻¹ for S=O) compared to carbamoyl’s C=O (~1660 cm⁻¹) .

Functional Group Impact on Physicochemical Properties

Group Target Compound Analog () Impact
Sulfamoyl (SO₂NH₂) Enhances solubility via H-bonding Carbamoyl (CONH₂) in Sulfamoyl is more polar and acidic
Allyl Substituent Increases flexibility Rigid butenyl chain in Allyl may improve membrane permeability
Quinoline Core Aromatic, planar structure Pyridine in Quinoline offers stronger π-π stacking

Key Observations :

  • The sulfamoyl group likely improves aqueous solubility compared to carbamoyl analogs, critical for bioavailability.
  • The quinoline-carboxamide moiety may enhance target binding compared to simpler heterocycles like pyridine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide, and how are reaction conditions optimized?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives with appropriate carbonyl reagents under acidic conditions .
  • Allylation : Introduction of the allyl group via nucleophilic substitution or transition metal-catalyzed coupling (e.g., using allyl bromide) .
  • Sulfamoylation : Reaction with sulfamoyl chloride in anhydrous solvents like dichloromethane, monitored by TLC .
    • Optimization : Temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., triethylamine for deprotonation) are critical for yield (typically 60–75%) and purity (>95%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for sulfamoyl (δ 3.1–3.3 ppm) and quinoline protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching confirms molecular formula (e.g., [M+H]+ ion) .
  • X-ray Crystallography : Resolves Z-configuration of the imine bond and spatial arrangement of substituents .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to positive controls (e.g., doxorubicin) .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically addressed?

  • Root Cause Analysis :

  • Purity Variability : HPLC (≥95% purity threshold) identifies impurities affecting activity; repurify via column chromatography .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Solubility Issues : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity artifacts .

Q. What strategies are employed to elucidate the mechanism of action, particularly for anticancer activity?

  • Molecular Docking : Target proteins (e.g., topoisomerase II, tubulin) are modeled using AutoDock Vina to predict binding affinities .
  • Enzyme Inhibition Assays : Measure inhibition of DNA gyrase or kinase activity via fluorescence polarization .
  • Comparative Studies : Compare activity against analogs lacking sulfamoyl or allyl groups to identify critical pharmacophores .

Q. How can Structure-Activity Relationship (SAR) studies optimize this compound's pharmacological profile?

  • Substituent Modification :

  • Allyl Group : Replace with propargyl or cyclopropyl to enhance metabolic stability .
  • Sulfamoyl Group : Test sulfonamide analogs (e.g., methylsulfonyl) for improved solubility and target affinity .
    • Pharmacokinetic Optimization : LogP measurements (via shake-flask method) guide structural tweaks to balance lipophilicity and bioavailability .

Key Notes

  • Advanced Techniques : X-ray crystallography and molecular docking are prioritized for mechanistic studies .
  • Contradiction Resolution : Reproducibility hinges on strict adherence to synthetic and assay protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.